2,7-Dichloro-4-nitro-9h-fluoren-9-one
Description
Significance of Fluorenones in Contemporary Organic Synthesis and Materials Science
Fluorenone (9H-Fluoren-9-one) is an aromatic organic compound characterized by a fluorene (B118485) backbone with a ketone functional group at the 9-position. wikipedia.org This core structure is a recurring motif in numerous compounds that are significant in both biological and chemical fields. sci-hub.se The importance of fluorenones stems from their versatile and tunable photochemical and physicochemical properties, making them valuable in multiple scientific domains. sci-hub.seresearchgate.net
In the realm of organic synthesis , fluorenones are crucial building blocks and intermediates. researchgate.net The fluorene molecule possesses a variety of reactive sites, which allows for transformations to synthesize a wide range of functionalized intermediates, polymers, and macrocycles. researchgate.net The presence of functional groups such as bromo and nitro moieties on the fluorenone scaffold provides synthetic handles for further chemical modifications. sci-hub.se Various synthetic protocols have been developed, including palladium-catalyzed carbonylative reactions and photoredox catalysis, to construct the fluorenone core efficiently. organic-chemistry.org
In materials science , the π-conjugated system of fluorenone is a key feature that makes it suitable for the development of advanced organic materials. sci-hub.se These materials include electroluminescent conjugated polymers, semiconductors, light-emitting diodes (LEDs), and dyes. sci-hub.se For instance, a covalent organic framework (COF) integrating fluorenone and cobalt porphyrin has been developed as an efficient dual-functional photocatalyst for solar-driven water splitting to produce hydrogen and oxygen. rsc.org The structural benefits of this COF, such as high crystallinity, large surface area, and porosity, highlight the potential of fluorenone-based materials in renewable energy applications. rsc.org
Overview of Halogenated and Nitrated Fluoren-9-one Derivatives in Chemical Research
The functionalization of the fluorenone core with halogen and nitro groups significantly modifies its electronic properties and reactivity, leading to a wide array of derivatives with specialized applications.
Halogenated fluorenones are important intermediates in organic synthesis. For example, 2,7-dichlorofluorene (B131596) is a key intermediate in the synthesis of the antimalarial drug phenyl fluorenol. google.com The synthesis of such chlorinated derivatives can be achieved by reacting fluorene with a chlorinating agent like sulfuryl chloride. google.com The introduction of halogen atoms can also be a strategic step in the creation of more complex molecules. For instance, radioiodinated 9-fluorenone (B1672902) derivatives have been developed as single-photon emission computed tomography (SPECT) imaging tracers for α7-nicotinic acetylcholine (B1216132) receptors, which are linked to various psychiatric and neurological disorders. nih.gov
Nitrated fluorenones , such as 2,7-dinitro-9-fluorenone, are another significant class of derivatives. nih.gov These compounds are used as photoconductors. nih.gov The nitration of fluorenone can be achieved using a mixture of concentrated sulfuric acid and concentrated nitric acid. google.com The resulting nitro compounds can undergo further reactions; for example, the reduction of 2,7-dinitrofluorenone can lead to the formation of 2,7-diaminofluorenone, a precursor for other functional molecules. google.com The parent fluorenone molecule can sustain up to four nitro groups, resulting in compounds like 2,4,5,7-tetranitrofluorenone. wikipedia.org
The combination of both halogen and nitro substituents on the fluorenone scaffold, as seen in 2,7-Dichloro-4-nitro-9H-fluoren-9-one, creates a molecule with a unique combination of electronic and chemical properties, making it a subject of interest for further chemical exploration and application development.
Structural Context and Unique Features of the this compound Scaffold
This compound is a polysubstituted derivative of fluorenone with the chemical formula C₁₃H₅Cl₂NO₃. bldpharm.com Its structure is distinguished by the presence of three key functional groups attached to the fluorene framework: two chlorine atoms at positions 2 and 7, and a nitro group at position 4.
The parent fluorenone molecule is a polar, yellowish compound. sci-hub.se The introduction of electron-withdrawing groups like chlorine and the nitro group significantly influences the electronic nature of the aromatic system. The two chlorine atoms at the 2 and 7 positions symmetrically draw electron density from the benzene (B151609) rings. The nitro group at the 4-position further enhances the electrophilic character of the molecule. This specific substitution pattern creates a unique distribution of charge and reactivity across the scaffold compared to the parent fluorenone or its mono-substituted derivatives.
Below is a data table summarizing some of the key properties of this compound.
| Property | Value | Unit |
| Molecular Weight | 294.09 | g/mol |
| Molecular Formula | C₁₃H₅Cl₂NO₃ | |
| CAS Number | 37568-11-9 | |
| Predicted Boiling Point | 392 | °C |
| Predicted Melting Point | 157 | °C |
| Predicted Water Solubility | 2.36e-6 | g/L |
| Predicted LogP | 3.43 | |
| Predicted data sourced from EPA CompTox Chemicals Dashboard. epa.gov |
The combination of chloro and nitro functionalities on the fluorenone core makes this compound a potentially valuable intermediate for synthesizing more complex molecules in various fields, including materials science and medicinal chemistry. The specific arrangement of these substituents offers distinct steric and electronic properties that can be exploited for targeted chemical reactions and the development of novel materials with tailored characteristics.
Structure
3D Structure
Properties
CAS No. |
37568-11-9 |
|---|---|
Molecular Formula |
C13H5Cl2NO3 |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
2,7-dichloro-4-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Cl2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H |
InChI Key |
VLUDOGGJLGZHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C2C(=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2,7 Dichloro 4 Nitro 9h Fluoren 9 One
Reactivity Profiles at the Carbonyl Group (C-9) of the Fluoren-9-one System
The carbonyl group at the C-9 position is a primary site for chemical transformations. The inherent polarity of the carbon-oxygen double bond, characterized by an electrophilic carbon and a nucleophilic oxygen, is further amplified by the electron-withdrawing effects of the nitro and chloro substituents on the aromatic backbone. webassign.net This enhanced electrophilicity makes the C-9 carbon particularly susceptible to attack by nucleophiles.
The electrophilic carbon of the carbonyl group in 2,7-Dichloro-4-nitro-9H-fluoren-9-one is a prime target for nucleophilic addition reactions. Nucleophiles, which are electron-rich species, attack this partially positive carbon, leading to the formation of a tetrahedral intermediate. webassign.net A common example is the addition of a hydride ion (H⁻) from reducing agents, which results in the formation of the corresponding secondary alcohol. youtube.com
Condensation reactions, which involve the addition of a nucleophile followed by the elimination of a small molecule like water, are also characteristic of ketones. Reagents such as hydroxylamine, hydrazine, and their derivatives react with the C-9 ketone to form oximes and hydrazones, respectively. These reactions are fundamental in the derivatization of the ketone functionality.
The ketone at C-9 can be transformed into a variety of other functional groups, providing pathways to new molecular structures. These derivatizations are standard ketone reactions, with the specific substituents of this compound influencing reaction rates.
| Reaction Type | Reagent | Product Type |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone |
This table represents common ketone derivatizations applicable to the fluorenone system.
Reactivity of the Aromatic Rings
The aromatic rings of the fluorenone system are significantly influenced by the attached substituents. The carbonyl group, the two chlorine atoms, and the nitro group are all electron-withdrawing, which deactivates the rings towards electrophilic attack but activates them for nucleophilic substitution. wikipedia.orglibretexts.org
Electrophilic aromatic substitution (SEAr) involves the replacement of an aromatic proton with an electrophile. wikipedia.org For this compound, this type of reaction is exceptionally difficult. The fluorenone system is already deactivated by the C-9 carbonyl group, and the presence of two additional deactivating chloro substituents and a strongly deactivating nitro group renders the aromatic rings highly electron-deficient. wikipedia.org
Any potential SEAr reaction would require harsh conditions and the regiochemical outcome would be complex. The directing effects of the existing substituents would compete:
Nitro Group (at C-4): A strong deactivator and directs incoming electrophiles to the meta position.
Chloro Groups (at C-2 and C-7): Deactivators that direct incoming electrophiles to ortho and para positions. wikipedia.org
Carbonyl Group: A deactivator that directs to the meta positions relative to the rings it is part of.
Given the high deactivation, SEAr reactions are not a synthetically viable pathway for this compound.
In stark contrast to its inertness toward electrophiles, the electron-poor nature of the aromatic system makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is facilitated when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.orgorganicchemistrytutor.com
In this molecule, the nitro group at C-4 is ortho to the chloro group at C-2, strongly activating it for displacement by a nucleophile. The chloro group at C-7 is less activated as it lacks an ortho or para nitro group. Therefore, selective substitution of the C-2 chlorine is expected. A wide range of nucleophiles can be used in these reactions. nih.gov Under certain conditions, the nitro group itself can also function as a leaving group in SNAr reactions. researchgate.net
| Nucleophile (Nu⁻) | Reagent Example | Product of Substitution at C-2 |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-7-chloro-4-nitro-9H-fluoren-9-one |
| Amine | Ammonia (NH₃) | 2-Amino-7-chloro-4-nitro-9H-fluoren-9-one |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 7-Chloro-4-nitro-2-(phenylthio)-9H-fluoren-9-one |
| Cyanide | Sodium Cyanide (NaCN) | 7-Chloro-4-nitro-9-oxo-9H-fluorene-2-carbonitrile |
This table illustrates potential SNAr products from the reaction with various nucleophiles.
Reductive Chemistry of the Nitro Group and Fluorenone Ketone
The presence of two reducible functional groups—the nitro group and the ketone—allows for selective or total reduction depending on the reagents and conditions employed.
The ketone can be selectively reduced to a secondary alcohol (a fluorenol) using mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a standard choice for this transformation, as it typically does not affect the more resistant nitro group. bu.eduscispace.com
Conversely, the nitro group can be selectively reduced to a primary amine (aniline derivative) while leaving the ketone untouched. This chemoselectivity can be achieved using reagents such as tin(II) chloride (SnCl₂) in acidic media or through catalytic hydrogenation with specific catalysts like Raney Nickel, which is less likely to cause dehalogenation compared to palladium on carbon. scispace.comcommonorganicchemistry.com
More powerful reducing agents or certain catalytic hydrogenation conditions (e.g., H₂ with Pd/C under more forcing conditions) could potentially reduce both the nitro group and the ketone, and may also lead to hydrodechlorination (removal of the chlorine atoms). commonorganicchemistry.com
| Reagent / Conditions | Primary Target | Expected Major Product |
| Sodium Borohydride (NaBH₄) / Methanol | Ketone | 2,7-Dichloro-4-nitro-9H-fluoren-9-ol bu.eduscispace.com |
| Tin(II) Chloride (SnCl₂) / HCl | Nitro Group | 4-Amino-2,7-dichloro-9H-fluoren-9-one commonorganicchemistry.com |
| H₂ / Raney Nickel | Nitro Group | 4-Amino-2,7-dichloro-9H-fluoren-9-one commonorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone & Nitro Group | 4-Amino-2,7-dichloro-9H-fluoren-9-ol (Potential for over-reduction) |
| H₂ / Palladium on Carbon (Pd/C) | Ketone & Nitro Group | 4-Amino-2,7-dichloro-9H-fluoren-9-ol (Potential for dehalogenation) commonorganicchemistry.com |
This table summarizes the outcomes of various reduction strategies.
Exploration of Radical Intermediates and Reaction Pathways in Fluorenone Chemistry
The presence of the nitro group on the fluorenone scaffold makes this compound a prime candidate for participating in reactions involving radical intermediates. Nitroaromatic compounds are well-known to undergo one-electron reduction to form nitro radical anions. nih.gov This transformation can be initiated photochemically or through chemical reductants. The stability and subsequent reaction pathways of this radical anion are influenced by the electronic environment of the aromatic system. In the case of this compound, the electron-withdrawing nature of the two chlorine atoms is expected to delocalize the negative charge, thereby stabilizing the radical anion intermediate.
The photochemistry of nitro-polycyclic aromatic hydrocarbons can lead to various transformations, including the rearrangement of the nitro group to a nitrite, followed by conversion to a nitroso ketone intermediate. nih.gov While this pathway is more common for nitro groups in sterically hindered positions, the electronic excitation of this compound could potentially open similar reactive channels.
Furthermore, radical-mediated cyclization reactions are a known method for the synthesis of substituted fluorenones. nih.gov These reactions often proceed via radical intermediates on the biphenyl (B1667301) backbone, leading to the formation of the central five-membered ring. While this is a synthetic route, it underscores the accessibility of radical pathways in the chemistry of the fluorenone core structure.
The following table summarizes potential radical intermediates and their characteristic reactions in the context of nitroaromatic chemistry, which can be extrapolated to this compound.
| Radical Intermediate | Method of Generation | Potential Subsequent Reactions |
| Nitro Radical Anion | One-electron reduction (chemical or electrochemical) | Dimerization, Disproportionation, Reaction with electrophiles |
| Ketyl Radical | One-electron reduction of the carbonyl group | Dimerization (pinacol coupling), Hydrogen atom abstraction |
| Aryl Radical | Homolytic cleavage of a carbon-halogen bond (photochemical or radical-induced) | Intramolecular cyclization, Intermolecular addition to alkenes or arenes |
It is important to note that the specific reaction pathway taken by this compound will depend on the reaction conditions, such as the nature of the reducing or oxidizing agent, the solvent, and the presence of light.
Stereochemical Aspects of Fluorenone Transformations
The carbonyl group at the 9-position of the fluorene (B118485) ring is a key site for stereoselective transformations. The reduction of the ketone to a secondary alcohol, 2,7-dichloro-4-nitro-9H-fluoren-9-ol, creates a new stereocenter. The planar and rigid nature of the fluorene system allows for facial differentiation of the carbonyl group, enabling reagents to approach from either the top or bottom face, potentially leading to a mixture of enantiomers.
The stereochemical outcome of the reduction of substituted fluorenones can be controlled through the use of chiral reducing agents or catalysts. For instance, the reduction of ketones with chiral borohydride reagents or through catalytic hydrogenation with chiral catalysts can lead to the preferential formation of one enantiomer over the other.
Biocatalysis, employing enzymes such as ketoreductases (KREDs), offers a powerful tool for the stereoselective reduction of ketones. alaska.edu These enzymes can exhibit high levels of enantio- and diastereoselectivity, providing access to optically pure alcohols. The reduction of racemic α-fluoro-β-keto esters using different KREDs has been shown to yield either syn or anti diastereomers with high stereopurity. alaska.edu A similar approach could be envisioned for the reduction of this compound to produce specific stereoisomers of the corresponding alcohol.
The following table illustrates the potential for stereocontrol in the reduction of a generic substituted fluorenone, which is applicable to this compound.
| Reduction Method | Reagent/Catalyst | Expected Stereochemical Outcome |
| Hydride Reduction | Sodium borohydride | Racemic mixture of the corresponding alcohol |
| Chiral Hydride Reduction | Chiral borane (B79455) reagents (e.g., Alpine Borane) | Enantiomerically enriched alcohol |
| Catalytic Hydrogenation | Hydrogen gas with a chiral phosphine-metal complex | Enantiomerically enriched alcohol |
| Biocatalytic Reduction | Ketoreductase (KRED) | Highly enantiomerically and/or diastereomerically pure alcohol |
The development of stereoselective transformations of this compound is crucial for the synthesis of complex, non-racemic molecules that may have applications in materials science or as intermediates in the synthesis of biologically active compounds.
Derivatization and Functionalization of 2,7 Dichloro 4 Nitro 9h Fluoren 9 One
Synthesis of Complex Architectures Incorporating the 2,7-Dichloro-4-nitro-9H-fluoren-9-one Moiety
The synthesis of this compound itself is not widely documented, but a plausible route involves the nitration of 2,7-dichloro-9H-fluoren-9-one. The conditions for nitrating fluorenone can be controlled to produce mono-, di-, or tri-nitro derivatives. researchgate.net For instance, treating fluorenone with a mixture of nitric and sulfuric acid can yield various nitrated products depending on concentration and temperature. researchgate.net A general method for producing substituted fluorenones, including those with nitro and chloro groups, involves the aerobic oxidation of the corresponding 9H-fluorene precursor in the presence of a base like potassium hydroxide (B78521). rsc.org
Once obtained, the this compound moiety can serve as a foundational building block. While direct derivatization examples are scarce, studies on analogous compounds illustrate the potential. For example, the related compound 2,7-dichloro-9H-fluorene is a key starting material for synthesizing complex heterocyclic structures such as thiazolidinone and azetidinone analogues, which have shown potential as bioactive agents. nih.gov In a typical sequence, the fluorene (B118485) core is first functionalized, for instance by chloroacetylation, and then cyclized with appropriate reagents to build the new heterocyclic rings. nih.gov This demonstrates the utility of the dichlorofluorene scaffold in constructing elaborate molecules.
A representative, though analogous, synthetic pathway starting from 2,7-dichloro-9H-fluorene is detailed below:
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | 2,7-dichloro-9H-fluoren (1) | Chloroacetyl chloride, AlCl₃, DCM, 0-5 °C | 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (2) | nih.gov |
| 2 | Compound (2) | Thiourea, Ethanol, Reflux | 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine (3) | nih.gov |
| 3 | Compound (3) | Aryl/heteroaryl aldehydes, Piperidine, Ethanol, Reflux | Schiff base intermediates (4a-n) | nih.gov |
| 4 | Schiff bases (4a-n) | Thioglycolic acid, DCC, THF, Reflux | Thiazolidin-4-one derivatives (5a-n) | nih.gov |
| 5 | Schiff bases (4a-n) | Chloroacetyl chloride, Et₃N, Dioxane, Reflux | Azetidin-2-one derivatives (6a-n) | nih.gov |
This table illustrates a multi-step synthesis to create complex thiazolidinone and azetidinone structures fused to a dichlorofluorene core.
Fluorene-Based Scaffolds in the Construction of Conjugated Systems
The fluorene ring system is inherently a π-conjugated structure. This property is central to its application in materials science, particularly for the development of organic electronic materials. The fluorenone moiety, with its carbonyl group, extends this conjugation. researchgate.net Functionalization at the 2- and 7-positions with aryl groups, often via cross-coupling reactions, further extends the π-system, leading to materials with tailored optical and electronic properties. researchgate.net These 2,7-diaryl substituted fluorenones are investigated for use in applications such as organic light-emitting diodes (OLEDs). researchgate.net The introduction of a nitro group, as in this compound, would further modulate these electronic properties, making it an interesting, albeit under-explored, candidate for such materials.
Metal-Catalyzed Cross-Coupling Methodologies for Substituted Fluorenones (e.g., Suzuki Coupling)
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated aromatic compounds. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst, is particularly effective. libretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. libretexts.org
For a substrate like this compound, the two chlorine atoms at the C-2 and C-7 positions are ideal handles for Suzuki coupling. This allows for the introduction of a wide variety of aryl or vinyl substituents, dramatically increasing molecular complexity. The general mechanism involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the fluorenone.
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires a base to activate the organoboron species. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
The Suzuki-Miyaura reaction has been successfully applied to dichlorinated heteroaromatics and fluorenes to create functional materials. researchgate.netresearchgate.net For example, 2,7-dichlorofluorene (B131596) can undergo double Suzuki-Miyaura cross-coupling with various arylboronic acids to yield 2,7-diaryl fluorenes efficiently. researchgate.net
Table of Exemplary Suzuki-Miyaura Reaction Conditions for Dichloroarenes:
| Dichloro-Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 3,5-bis(p-methoxyphenyl)-1,2,4-thiadiazole | researchgate.net |
| 2,6-dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd₂(dba)₃ / Ad₂PⁿBu | LiOᵗBu | Dioxane | 2,6-diheptylpyridine | nih.gov |
| 4,6-dichloropyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4,6-bis(p-methoxyphenyl)pyrimidine | researchgate.net |
These examples demonstrate the versatility of the Suzuki coupling in functionalizing dichloro-aromatic systems, a strategy directly applicable to this compound.
Exploration of Structure-Reactivity Relationships in Functionalized Derivatives
The chemical reactivity of this compound is profoundly influenced by its substituents.
Nitro Group: The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. This significantly deactivates the aromatic rings towards electrophilic aromatic substitution but strongly activates them for nucleophilic aromatic substitution (SNAr). nih.govrsc.org The nitro group makes the carbon atoms ortho and para to it highly electrophilic and susceptible to attack by nucleophiles. nih.gov
Chloro Groups: The chlorine atoms are also electron-withdrawing via induction but are weak deactivators in electrophilic substitution. In the context of SNAr, they can act as leaving groups. Their presence, in conjunction with the nitro group, further enhances the electrophilicity of the fluorenone core.
The combination of these functional groups creates a molecule with distinct regions of reactivity. The C-Cl bonds are prime sites for metal-catalyzed cross-coupling. The electron-poor aromatic system is activated for SNAr, where a strong nucleophile could potentially displace one of the chlorine atoms or even the nitro group under specific conditions. Theoretical studies on similar halonitroarenes show that the rate and feasibility of SNAr reactions are intricately linked to the nature of the leaving group and the stability of the intermediate Meisenheimer complex. nih.gov The presence of multiple electron-withdrawing groups suggests that this compound would be significantly more reactive towards nucleophiles than unsubstituted fluorenone. nih.gov
Structural and Spectroscopic Characterization of 2,7 Dichloro 4 Nitro 9h Fluoren 9 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 2,7-Dichloro-4-nitro-9H-fluoren-9-one, a complete NMR analysis would provide unambiguous proof of its constitution.
¹H NMR Spectroscopy
A ¹H NMR spectrum would reveal the chemical environment of the five protons on the aromatic skeleton. The electron-withdrawing effects of the two chlorine atoms, the nitro group, and the carbonyl group would cause the proton signals to appear in the downfield region of the spectrum. The specific chemical shifts (δ) and coupling constants (J) between adjacent protons would allow for the assignment of each proton to its exact position on the fluorenone core.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show signals for each of the 13 carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C9) would be expected at a very low field (typically >180 ppm). The carbons bearing the chloro and nitro substituents (C2, C7, C4) and the quaternary carbons would also have characteristic chemical shifts that could be predicted and confirmed by experimental data.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, confirming the arrangement of protons on the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring its vibrational modes.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show strong, characteristic absorption bands. Key signals would include the C=O stretch of the ketone group (typically around 1710-1730 cm⁻¹), asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively), C-Cl stretching vibrations, and various C=C and C-H vibrations characteristic of the aromatic rings.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation (e.g., GC-MS, LC-MS, UPLC-MS)
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound (molecular weight: 294.09 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M⁺, M+2, M+4) with specific intensity ratios, confirming the presence of two chlorine atoms. Analysis of the fragment ions could reveal the loss of groups such as NO₂, CO, and Cl, further corroborating the structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its emissive properties.
UV-Vis Spectroscopy : The UV-Vis absorption spectrum would provide insight into the conjugated π-system of the fluorenone core. The presence of the nitro and chloro substituents would influence the position and intensity of the absorption maxima (λ_max) compared to the parent 9-fluorenone (B1672902) molecule. nist.gov
Fluorescence Spectroscopy : Many fluorenone derivatives are known to be fluorescent. An emission spectrum would determine if this compound fluoresces upon excitation and at what wavelengths. The nitro group, often a fluorescence quencher, would be expected to significantly impact the compound's emission properties.
Until peer-reviewed scientific studies detailing this information are published, a complete and accurate characterization of this compound remains speculative and based on the known properties of similar chemical structures.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Supramolecular Assembly
As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The following tables are presented as a template for the data that would be obtained from such an analysis.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₃H₅Cl₂NO₃ |
| Formula weight | 294.09 |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z | Data not available |
| Density (calculated) | Data not available Mg/m³ |
| Absorption coefficient | Data not available mm⁻¹ |
| F(000) | Data not available |
| Crystal size | Data not available mm³ |
| Theta range for data collection | Data not available ° |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available % |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |
| R indices (all data) | R1 = Data not availablewR2 = Data not available |
| Largest diff. peak and hole | Data not available e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for this compound
| Atom 1 | Atom 2 | Length (Å) |
| Cl(1) | C(2) | Data not available |
| Cl(2) | C(7) | Data not available |
| O(1) | C(9) | Data not available |
| O(2) | N(1) | Data not available |
| O(3) | N(1) | Data not available |
| N(1) | C(4) | Data not available |
| C-C (aromatic) | Data not available | |
| C-C (bridgehead) | Data not available |
Table 3: Selected Bond Angles (°) for this compound
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(1) | C(2) | C(3) | Data not available |
| Cl(1) | C(2) | C(1) | Data not available |
| C(3) | C(4) | C(4a) | Data not available |
| N(1) | C(4) | C(3) | Data not available |
| O(2) | N(1) | O(3) | Data not available |
| C(6) | C(7) | C(8) | Data not available |
| Cl(2) | C(7) | C(6) | Data not available |
| C(8a) | C(9) | C(9a) | Data not available |
| O(1) | C(9) | C(8a) | Data not available |
Theoretical and Computational Investigations of 2,7 Dichloro 4 Nitro 9h Fluoren 9 One
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (Density Functional Theory – DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of 2,7-Dichloro-4-nitro-9H-fluoren-9-one. DFT methods balance computational cost and accuracy, making them a popular choice for studying complex molecules.
The electronic structure, which describes the arrangement of electrons in the molecule, is also elucidated through DFT. This includes the distribution of electron density and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties.
Table 1: Representative Basis Sets Used in DFT Calculations for Organic Molecules
| Basis Set | Description |
|---|---|
| 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy atoms. |
| 6-311++G(d,p) | A larger Pople-style basis set with diffuse functions and polarization functions on both heavy and hydrogen atoms. |
| cc-pVDZ | A correlation-consistent basis set of double-zeta quality. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and specific optical properties. For this compound, the electron-withdrawing nature of the nitro and chloro substituents is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and influencing its electronic transitions.
Electronic transitions, which occur when an electron moves from a lower to a higher energy molecular orbital upon absorption of light, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the absorption wavelengths and the nature of the electronic excitations (e.g., n → π* or π → π* transitions). For instance, in nitro-modified fluorene (B118485) derivatives, the LUMO is often located on the nitro moieties, which can act as strong anchoring groups, making these molecules potential candidates for applications in dye-sensitized solar cells. nih.gov
Table 2: Conceptual Data for Frontier Orbitals in a Hypothetical Substituted Fluorenone
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |
Computational Studies of Reaction Mechanisms and Energetic Landscapes
For example, computational studies can elucidate the pathways of nucleophilic or electrophilic attacks on the fluorenone core. The presence of electron-withdrawing groups can activate the aromatic system towards certain reactions, and computational models can predict the most likely sites of reaction and the associated activation energies. Recent advances in computational chemistry allow for the study of increasingly complex reaction mechanisms, including those involving non-covalent interactions and dynamic effects. youtube.com
While specific reaction mechanism studies for this compound are not prevalent in the literature, the general principles of computational reaction mechanism analysis are well-established. These studies are crucial for designing synthetic routes and understanding the chemical behavior of the compound under various conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful aspect of modern chemical research.
For instance, theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. By comparing the computed frequencies and intensities with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, as mentioned earlier, TD-DFT can predict UV-Vis absorption spectra, providing insights into the electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental NMR data. nih.gov While experimental spectral data for some fluorene derivatives are available, a direct comparison for this compound with predicted spectra from dedicated computational studies is not yet published.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Related Organic Molecule
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| Major IR Peak (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| Longest Wavelength UV-Vis Absorption | 350 nm | 355 nm |
Investigation of Intermolecular Interactions and Supramolecular Organization
The way molecules of this compound interact with each other and with other molecules is crucial for understanding its properties in the solid state and in solution. Computational methods are increasingly used to study these intermolecular interactions, which govern the formation of larger, organized structures known as supramolecular assemblies. nih.gov
Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, play a significant role in the supramolecular organization of aromatic compounds. The chlorine and nitro substituents on the fluorenone core can participate in these interactions. Computational models can quantify the strength and geometry of these interactions, helping to predict how the molecules will pack in a crystal lattice or aggregate in solution. Understanding the supramolecular chemistry of this compound is important for designing materials with specific properties, such as for applications in organic electronics or crystal engineering.
Advanced Applications of 2,7 Dichloro 4 Nitro 9h Fluoren 9 One in Chemical Sciences
Role as Versatile Intermediates in Complex Organic Synthesis
The strategic placement of reactive sites—two chlorine atoms and a nitro group—on the rigid fluorenone framework endows 2,7-Dichloro-4-nitro-9H-fluoren-9-one with considerable utility as a versatile intermediate in multi-step organic synthesis. The electron-withdrawing nature of these groups activates the molecule for various transformations, allowing chemists to build complex, high-value molecules.
The chloro groups at the 2 and 7 positions can be substituted through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings, enabling the introduction of a wide array of aryl, alkynyl, or other functional moieties. mdpi.com This modularity is crucial for systematically tuning the properties of the final product.
Simultaneously, the nitro group at the C-4 position offers a gateway to other important functionalities. A key transformation is its reduction to an amine group (NH2). This resulting aminofluorenone derivative becomes a valuable building block for constructing larger, more complex systems. This amine can be further derivatized, for example, through condensation reactions to form Schiff bases, which are precursors to various heterocyclic compounds. nih.gov
Research has demonstrated the importance of the 2,7-dichlorofluorene (B131596) core in medicinal chemistry. For instance, 2,7-dichloro-9H-fluorene serves as a key backbone for synthesizing the antimalarial drug Lumefantrine. nih.gov Following this precedent, studies have utilized the 2,7-dichlorofluorene scaffold to create novel thiazolidinone and azetidinone analogues, which have shown promising antimicrobial and anticancer activities. nih.gov These synthetic strategies highlight how the chlorinated fluorene (B118485) skeleton, as present in this compound, can be a starting point for developing new bioactive agents. The presence of the ketone at C-9 and the nitro group provide additional handles for chemical modification, further expanding its synthetic potential. smolecule.com
Integration into Advanced Materials and Optoelectronic Devices
The unique electronic structure of the fluorenone core, characterized by its electron-accepting nature, makes its derivatives highly sought after for applications in materials science, particularly in the field of optoelectronics. The functional groups on this compound allow it to be tailored for specific electronic and photophysical properties.
Fluorene and its derivatives are cornerstone materials for Organic Light-Emitting Diodes (OLEDs), prized for their high photoluminescence quantum yields and excellent thermal stability. mdpi.comresearchgate.net They are frequently used to create materials that emit blue light, a critical component for full-color displays and white lighting. mdpi.com The fluorenone moiety, being electron-deficient, is often incorporated into host or emitter materials. By attaching electron-donating groups to the fluorenone core, chemists can create donor-acceptor molecules with tunable intramolecular charge transfer (ICT) characteristics, which directly influence the emission color and efficiency of the OLED device. globethesis.com
Derivatives of this compound are prime candidates for this strategy. The chloro and nitro groups can be synthetically replaced with various electron-donating groups to precisely engineer the energy levels (HOMO/LUMO) and emission properties of the resulting material, making them suitable for use in exciplex-based OLEDs. mdpi.com
Conjugated polymers based on fluorene units are a major class of materials for organic electronics. Polyfluorenes, such as Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO), are known for their strong blue emission and high charge-carrier mobility, making them useful in polymer light-emitting diodes (PLEDs) and polymer solar cells. sigmaaldrich.comossila.com
The title compound, this compound, can serve as a monomeric building block for creating novel conjugated polymers. The two chlorine atoms provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling. The presence of the electron-withdrawing nitro and ketone groups on the monomer unit would imbue the resulting polymer with distinct electronic properties compared to standard polyfluorenes. This approach allows for the synthesis of donor-acceptor copolymers, where the fluorenone unit acts as the acceptor, leading to materials with tailored band gaps and charge transport characteristics for applications in photovoltaics and transistors. ossila.comresearchgate.net
The development of efficient organic dyes is crucial for technologies like dye-sensitized solar cells (DSSCs) and bioimaging. Fluorene-based dyes are well-regarded due to their rigid structure, which promotes high molar absorptivity and fluorescence. researchgate.netnih.gov The functional groups of this compound make it an excellent precursor for synthesizing advanced chromophores.
For example, the chloro- and nitro- groups can be replaced or transformed to install donor and acceptor moieties in a controlled manner, creating a D-π-A (Donor-π-Acceptor) structure. Such dyes are essential for DSSCs, where the dye's electronic structure governs light absorption and electron injection efficiency. nih.gov The strong electron-withdrawing character of the nitrofluorenone (B14763482) core can be paired with powerful electron donors to create dyes that absorb broadly across the visible spectrum. researchgate.net
Table 1: Selected Physicochemical Properties of 2,7-dichloro-4-nitro-9H-fluorene
This table is interactive. You can sort and filter the data.
| Property | Predicted Value | Unit |
| Molecular Weight | 294.09 | g/mol |
| Boiling Point | 383 - 392 | °C |
| Melting Point | 157 | °C |
| Flash Point | 215 | °C |
| Density | 1.49 | g/cm³ |
| Water Solubility | 2.36e-6 | g/L |
| LogP (Octanol-Water) | 4.60 - 5.18 | - |
| Data sourced from computational predictions. epa.gov |
Development of Chemo- and Biosensors Based on Fluorenone Derivatives (e.g., Fluorescent Sensors)
Fluorescent chemosensors are powerful analytical tools that allow for the sensitive and selective detection of various analytes, such as metal ions and small molecules. researchgate.net Fluorene derivatives are particularly attractive for designing these sensors because their fluorescence is highly sensitive to their chemical environment and structural modifications. mdpi.com
The development of sensors from this compound would leverage its reactive sites for the attachment of specific recognition units (receptors). For example, the chloro groups could be substituted with ligands capable of binding to a specific metal ion. Upon binding of the target analyte, the electronic structure of the fluorene system would be perturbed, leading to a measurable change in its fluorescence emission (e.g., turning on/off, shifting wavelength, or ratiometric response). researchgate.netmdpi.com The inherent fluorescence of many fluorene derivatives provides the signaling mechanism, while the synthetically installed receptor provides the selectivity. researchgate.net The donor-acceptor nature of substituted fluorenones can be exploited to create sensors where analyte binding modulates the intramolecular charge transfer, resulting in a distinct optical response.
Investigative Studies on Corrosion Inhibition Mechanisms and Applications
Protecting metals from corrosion is a critical industrial challenge, and the use of organic inhibitors is a common and effective strategy. The efficacy of an organic corrosion inhibitor often depends on its ability to adsorb onto the metal surface and form a protective barrier.
Research has shown that fluorenone derivatives, specifically fluorenone hydrazones, can act as effective mixed-type inhibitors for the corrosion of carbon steel in acidic environments. jmaterenvironsci.comresearchgate.net The inhibition process involves the adsorption of the organic molecules onto the steel surface, a process that can be described by adsorption isotherms like the Freundlich isotherm. jmaterenvironsci.comresearchgate.net The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic system of fluorenones facilitates this adsorption.
The electronic properties of the substituents on the fluorenone ring play a crucial role. Studies have indicated that the presence of electron-withdrawing groups can influence the inhibition efficiency. jmaterenvironsci.comresearchgate.net Therefore, this compound, with its three strong electron-withdrawing groups (two Cl, one NO2) and multiple heteroatoms, is a compound with significant potential for corrosion inhibition studies. Its high molecular weight and planar structure would favor surface coverage, while its electronic profile would modulate the strength of its interaction with the metal surface, potentially leading to the formation of a robust protective film against corrosive agents. jmaterenvironsci.comgoogle.com
Concluding Remarks and Future Research Perspectives
Summary of Current Research Landscape on 2,7-Dichloro-4-nitro-9H-fluoren-9-one
Research on this compound is still in a nascent stage, with a limited number of studies directly focused on this specific molecule. The majority of available information is derived from broader investigations into functionalized fluorenone derivatives. The core fluorenone structure is recognized for its unique electronic and photophysical properties, making it a valuable scaffold in the development of advanced materials. The introduction of chloro and nitro substituents is anticipated to significantly modulate these properties, enhancing its potential for various applications.
The primary interest in this compound stems from its electron-deficient nature, a consequence of the electron-withdrawing effects of the two chlorine atoms and the powerful nitro group. This characteristic makes it a promising candidate for use as an electron-acceptor material in organic electronics. Fluorenone derivatives are known to be key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netrsc.org The specific substitution pattern of this compound could lead to favorable energy levels for efficient charge transport and separation in such devices.
While a dedicated synthetic procedure for this compound is not extensively documented, its synthesis can be logically inferred from established methodologies for fluorenone chemistry. A plausible route would involve the chlorination of fluorene (B118485) to yield 2,7-dichlorofluorene (B131596), followed by oxidation to 2,7-dichloro-9-fluorenone (B3334323), and subsequent nitration. The directing effects of the existing chloro substituents would likely favor the introduction of the nitro group at the 4-position.
Unaddressed Challenges in Reactivity and Selectivity
A significant challenge in the study of this compound lies in the selective synthesis and further functionalization of this polysubstituted aromatic system. The presence of multiple reactive sites on the fluorenone core, activated or deactivated by the existing substituents, can lead to a mixture of isomers during synthesis, complicating purification and characterization.
The nitration of 2,7-dichlorofluorenone, a key step in the proposed synthesis, requires careful control of reaction conditions to achieve regioselectivity for the 4-position. The interplay of the directing effects of the two chloro atoms and the deactivating effect of the carbonyl group presents a complex synthetic problem. Over-nitration or nitration at other positions are potential side reactions that need to be minimized.
Furthermore, the reactivity of the final compound itself is an area that requires more in-depth investigation. The electron-deficient aromatic rings are susceptible to nucleophilic aromatic substitution, potentially allowing for the introduction of further functional groups. However, the selectivity of such reactions would need to be carefully studied to control the position of substitution. The reactivity of the carbonyl group and the potential for reactions at the methylene (B1212753) bridge (if the ketone is reduced) also offer avenues for further chemical modification, but these have yet to be explored for this specific molecule.
Promising Avenues for Novel Applications in Materials Science
The unique electronic properties of this compound make it a highly promising candidate for a range of applications in materials science. Its strong electron-accepting character suggests its potential use in:
Organic Electronics: As an n-type semiconductor in OFETs, the compound could facilitate electron transport. In OPVs, it could function as an electron acceptor material in the active layer, contributing to efficient charge separation and high power conversion efficiencies. researchgate.net Its use in OLEDs could be as a component in the electron transport layer or as a host material for emissive dopants.
Sensors: The fluorenone core is known to exhibit fluorescence, and the introduction of the nitro group can lead to interesting photophysical phenomena, such as fluorescence quenching. This property could be exploited in the development of chemical sensors, where the interaction of the molecule with an analyte could modulate its fluorescence emission.
Nonlinear Optics: Fluorenone derivatives have shown promise in the field of nonlinear optics due to their large second-order optical nonlinearities. researchgate.net The specific substitution pattern of this compound could lead to enhanced nonlinear optical properties, making it a candidate for applications in optical switching and frequency conversion.
Further research into the thin-film morphology, charge carrier mobility, and photophysical properties of this compound is crucial to fully realize its potential in these areas.
Emerging Methodologies for Comprehensive Characterization and Theoretical Insight
A thorough understanding of the structure-property relationships of this compound will rely on a combination of advanced characterization techniques and theoretical modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide crucial information about the chemical environment of the protons and carbons in the molecule, confirming the substitution pattern.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group, the nitro group, and the C-Cl bonds, confirming the presence of these functional groups.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, further confirming the molecular formula and structure.
UV-Visible Spectroscopy: This technique would reveal the electronic absorption properties of the molecule, providing insights into its HOMO-LUMO gap and potential for use in optoelectronic devices.
Theoretical Insight: Computational chemistry, particularly Density Functional Theory (DFT), will play a vital role in complementing experimental studies. DFT calculations can be used to:
Predict the optimized molecular geometry and electronic structure.
Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data. nih.gov
Determine the frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting its charge transport properties and suitability for electronic applications.
Simulate the electronic absorption spectrum to understand its photophysical properties.
Investigate the reaction mechanisms of its synthesis and potential functionalization reactions.
By combining these advanced experimental and computational methodologies, a comprehensive understanding of the fundamental properties of this compound can be achieved, paving the way for its rational design and application in future technologies.
Table of Predicted Physicochemical Properties
| Property | Predicted Value | Unit |
| Molecular Weight | 294.09 | g/mol |
| Melting Point | 157 | °C |
| Boiling Point | 392 | °C |
| Density | 1.49 | g/cm³ |
| Water Solubility | 2.36e-06 | mg/L |
| LogP | 4.6 | |
| Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov |
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 2,7-Dichloro-4-nitro-9H-fluoren-9-one?
Synthesis of halogenated nitrofluorenones typically involves sequential substitution and nitration reactions. Key parameters include:
- Temperature control : Nitration reactions often require precise temperature ranges (e.g., 0–5°C for regioselectivity) to avoid undesired side products like dinitro derivatives .
- Catalyst selection : Lewis acids (e.g., FeCl₃ or AlCl₃) can enhance nitration efficiency, while bases like K₂CO₃ may stabilize intermediates during chlorination .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates, ensuring homogeneous reaction conditions .
Q. How can researchers validate the purity and structural identity of synthesized this compound?
A multi-technique approach is recommended:
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C2/C7, nitro at C4) via chemical shifts (e.g., nitro groups deshield adjacent protons by ~0.5 ppm) .
- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages to verify stoichiometry .
Q. Where can researchers access reliable physicochemical data for this compound?
- NIST Chemistry WebBook : Provides spectral data (UV-Vis, IR) and ion energetics for fluorenone derivatives. Subscription access may be required for high-resolution datasets .
- Crystallographic databases : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with related structures (e.g., 9H-fluoren-9-one derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nitrofluorenone derivatives?
Contradictions often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) can deactivate the ring, reducing nitration yields. Compare yields under identical conditions (solvent, catalyst loading) .
- Byproduct formation : Use LC-MS to identify side products (e.g., over-nitrated isomers) and adjust stoichiometry (e.g., HNO₃ equivalents) .
- Reproducibility : Document humidity, reagent lot variability, and purification methods (e.g., column chromatography vs. recrystallization) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Disorder in nitro groups : Use SHELXL’s PART command to model positional disorder and refine anisotropic displacement parameters .
- Heavy-atom effects : Chlorine atoms cause absorption errors; apply multi-scan corrections (e.g., SADABS) during data collection .
- Twinned crystals : Test for twinning via R1/R1_{twin} ratios and use TWIN instructions in SHELXL .
Q. How can researchers investigate the compound’s electronic properties for material science applications?
Methodological approaches:
- Cyclic voltammetry : Measure redox potentials in anhydrous DCM to assess electron affinity (e.g., nitro groups lower LUMO levels) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO gaps and compare with UV-Vis absorption maxima .
- XPS : Analyze Cl 2p and N 1s core-level spectra to confirm oxidation states and charge distribution .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for powder handling .
- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste (EPA Hazardous Waste Code U043) .
- Carcinogenicity screening : Follow GHS08 guidelines for mutagenicity assays (e.g., Ames test) if chronic exposure is anticipated .
Data Analysis and Reporting
Q. How should researchers address discrepancies in spectral data between experimental and theoretical results?
- Cross-validate methods : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated vibrational modes .
- Check for solvent effects : NMR chemical shifts in CDCl₃ vs. DMSO-d6 can vary by ±0.3 ppm; document solvent explicitly .
- Peer review : Share raw data (e.g., .cif files for crystallography) in supplementary materials for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
